beta-Endosulfan
Overview
Description
Endosulfan II, also known as beta-endosulfan, is an organochlorine insecticide and acaricide. It is one of the two isomers of endosulfan, the other being alpha-endosulfan. Endosulfan II has been widely used in agriculture to control pests on crops such as cotton, tea, and vegetables. due to its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor, its use has been restricted or banned in many countries .
Mechanism of Action
Target of Action
Beta-Endosulfan, an organochlorine insecticide, primarily targets the neurotransmitter gamma-aminobutyric acid (GABA) receptors . It antagonizes the action of GABA, effectively blocking the GABA-induced uptake of chloride ions . Additionally, this compound inhibits Na+ K+ ATPase and Ca2+ and Mg2+ ATPase, which are essential for the transport of calcium across membranes .
Mode of Action
This compound interacts with its targets by blocking the GABA-induced uptake of chloride ions, thereby disrupting the normal functioning of the nervous system . This disruption leads to over-excitation of the nervous system, causing paralysis and eventually death in insects .
Biochemical Pathways
This compound affects various biochemical pathways. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . It also induces the production of reactive oxygen species (ROS), which can cause further DNA damage . Extensive sequencing analyses showed increased length and frequency of deletions catalyzed by lungs and testes upon Endosulfan treatment, with several of them favoring microhomology .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animals such as rabbits . The plasma concentration-time data for this compound was adequately described by the two-compartment model, with a half-life of 5.97 +/- 2.41 hours . The total distribution volumes during the terminal slopes were similar for Alpha- and this compound . The plasma clearance was considerably lower for alpha-endosulfan than for this compound .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage and the triggering of a compromised DNA damage response . This can lead to undesirable processing of broken DNA ends . In addition, this compound can promote the proliferation of human breast cancer cells .
Action Environment
This compound is used in agriculture to control sucking, chewing, and boring insects in a variety of crops . It is known to be relatively stable to light in the visible spectrum, but it is subjected to photochemical degradation under ultraviolet light, forming endosulfan diol . The degradation pathway involves the formation of endosulfan diol, its transformation to endosulfan ether, and finally the complete degradation of the ether .
Biochemical Analysis
Biochemical Properties
It is known to be persistent in several environmental compartments, such as the atmosphere, sediments, and water . This persistence suggests that Beta-Endosulfan may interact with various enzymes, proteins, and other biomolecules, although the nature of these interactions is not well characterized.
Cellular Effects
This compound has been shown to have adverse effects on human health and a diverse array of aquatic and terrestrial organisms It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Endosulfan II is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and cis-butene-1,4-diol, followed by the reaction of the adduct with thionyl chloride . The reaction conditions typically involve the use of solvents such as toluene and temperatures ranging from 50 to 100 degrees Celsius.
Industrial Production Methods: Industrial production of endosulfan II involves the same synthetic route but on a larger scale. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Endosulfan II undergoes several types of chemical reactions, including:
Oxidation: Endosulfan II can be oxidized to form endosulfan sulfate, a more toxic metabolite.
Hydrolysis: In the presence of water, endosulfan II can hydrolyze to form endosulfan diol, which is less toxic.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or neutral conditions.
Hydrolysis: Hydrolysis reactions occur in aqueous environments, often accelerated by acidic or basic conditions.
Major Products Formed:
Oxidation: Endosulfan sulfate
Hydrolysis: Endosulfan diol
Scientific Research Applications
Endosulfan II has been studied extensively for its environmental impact and toxicological effects. Some of its scientific research applications include:
Comparison with Similar Compounds
- Aldrin
- Chlordane
- Heptachlor
Comparison: Endosulfan II is chemically similar to other organochlorine pesticides such as aldrin, chlordane, and heptachlor. it is unique in its dual isomeric forms (alpha and beta), which contribute to its persistence and bioaccumulation in the environment . Unlike some of its counterparts, endosulfan II has been specifically noted for its endocrine-disrupting properties .
Properties
IUPAC Name |
(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMFSUJUZBWLH-AZVNHNRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O3S | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037539 | |
Record name | Endosulfan I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | beta-Endosulfan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12304 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | alpha-Endosulfan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11734 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992) | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000072 [mmHg], 0.000003 [mmHg] | |
Record name | beta-Endosulfan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12304 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | alpha-Endosulfan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11734 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33213-65-9, 959-98-8 | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | alpha-Endosulfan [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Endosulfan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endosulfan I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endosulfan alpha-isomer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | beta-Endosulfan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENDOSULFAN II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ENDOSULFAN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
406 to 410 °F (NTP, 1992) | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of beta-Endosulfan?
A1: this compound has a molecular formula of C9H6Cl6O3S and a molecular weight of 406.9 g/mol.
Q2: What are the spectroscopic characteristics of this compound?
A2: this compound exhibits unique absorption peaks in the terahertz (THz) region, specifically at 0.67, 0.80, 1.03, 1.14, 1.26, and 1.46 THz. [] These characteristic peaks differentiate it from its isomer, alpha-Endosulfan, highlighting the potential of THz time-domain spectroscopy for isomer identification. []
Q3: What are the major degradation pathways of this compound in the environment?
A4: this compound primarily degrades through hydrolysis to endosulfan diol, followed by further breakdown into endosulfan ether, endosulfan alpha-hydroxyether, and endosulfan lactone. [] Oxidation can also occur, leading to the formation of endosulfan sulfate, a persistent and more toxic metabolite. [, ]
Q4: How do environmental factors such as soil moisture, temperature, and waterlogging affect the degradation of this compound?
A5: Degradation rates of this compound are significantly influenced by soil moisture and temperature. [] High moisture and temperature accelerate degradation, while submerged or waterlogged conditions hinder the process. [] Notably, this compound persists longer under low moisture and temperature conditions, with a half-life exceeding a year. []
Q5: Which microorganisms are known to degrade this compound?
A7: Several fungal and bacterial strains have demonstrated the ability to degrade this compound. Fusarium ventricosum and a Pandoraea species effectively degraded both alpha and beta isomers, producing less toxic metabolites like endosulfan diol and endosulfan ether. [, ] This finding suggests their potential application in bioremediation strategies for contaminated sites. []
Q6: What are the biodegradation kinetics of this compound?
A8: Studies employing Fusarium ventricosum and a Pandoraea sp. revealed that this compound degradation generally follows zero-order kinetics. [] The degradation rate constants (k) varied depending on the microorganism and isomer, with this compound exhibiting a slower degradation rate compared to alpha-Endosulfan for both strains. []
Q7: Which analytical techniques are commonly employed for detecting and quantifying this compound in various matrices?
A9: Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are widely used for analyzing this compound residues in environmental and biological samples. [, , , , ] These techniques offer high sensitivity and selectivity, enabling accurate quantification at trace levels. [, ]
Q8: How can sorption of this compound to container walls during analytical procedures be minimized?
A10: Significant sorption of this compound to container walls can occur during analysis, particularly in aqueous systems. [] To minimize this, researchers recommend using Teflon-lined centrifuge tubes and HPLC syringes, especially when working with methanol volume fractions (fc) greater than or equal to 0.5. []
Q9: What are the toxicological effects of this compound?
A11: this compound exhibits toxicity to various organisms, including insects and aquatic life. [, , ] Studies have shown that it can disrupt lipid membrane organization and affect proton permeability, potentially leading to cellular dysfunction. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.